Cas no 280762-00-7 (exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid)

Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic organic compound featuring a rigid azabicyclo[3.2.1]octane scaffold with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality. The exo configuration ensures stereochemical precision, making it valuable in asymmetric synthesis and medicinal chemistry applications. The Boc group enhances stability during synthetic manipulations, while the carboxylic acid moiety allows for further derivatization. This compound is particularly useful as a building block for pharmaceuticals, agrochemicals, and complex molecular architectures due to its constrained geometry and functional group versatility. Its high purity and well-defined structure make it suitable for research and industrial-scale applications.
exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid structure
280762-00-7 structure
Product Name:exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
CAS No:280762-00-7
MF:C13H21NO4
MW:255.31014418602
MDL:MFCD17214355
CID:2093782
PubChem ID:50999080
Update Time:2025-06-13

exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • exo-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
    • exo-1-Boc-azabicyclo-[3.2.1]octane-3-carboxylic acid
    • EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID
    • (3-endo)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
    • exo-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
    • 8-azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-endo)-
    • exo-8-Boc-azabicyclo[3.2.1]octane-3-carboxylic acid
    • (1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-
    • (1R,5S)-8-(Tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
    • exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
    • (3-endo)-8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid 8-tert-butyl ester
    • (1R,3s,5S)-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
    • DTXSID90679401
    • SCHEMBL2671358
    • (1R,5S)-8-tert-Butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
    • (1R,3R,5S)-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
    • SCHEMBL2454540
    • endo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
    • exo-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylicacid
    • AS-33419
    • EX-A8333E
    • BBL103033
    • 280762-00-7
    • 1222996-05-5
    • AS-51215
    • EN300-7359040
    • 8-(1,1-Dimethylethyl) (3-exo)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate
    • XYB99605
    • exo-1-boc-azabicyclo[3.2.1]octane-3-carboxylic acid
    • EN300-6474424
    • AKOS025402572
    • (1R,5S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
    • 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-exo)-
    • Z1505697996
    • (3-exo)-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
    • AKOS026674351
    • MFCD17214354
    • STL556842
    • (1R,3r,5S)-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
    • SCHEMBL1574376
    • HKXICUDOIXLKLJ-PBINXNQUSA-N
    • (1R,3S,5S)-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
    • P12144
    • exo-8-Boc-8-azabicyclo(3.2.1)octane-3-carboxylic acid
    • rac-(1R,3R,5S)-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
    • 851-728-8
    • rac-(1R,3R,5S)-8-((tert-butoxy)carbonyl)-8-azabicyclo(3.2.1)octane-3-carboxylic acid
    • 849-552-1
    • MDL: MFCD17214355
    • Inchi: 1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-4-5-10(14)7-8(6-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+
    • InChI Key: HKXICUDOIXLKLJ-PBINXNQUSA-N
    • SMILES: O(C(C)(C)C)C(N1[C@@H]2CC(C(=O)O)C[C@H]1CC2)=O

Computed Properties

  • Exact Mass: 255.14705815g/mol
  • Monoisotopic Mass: 255.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 386.0±35.0 °C at 760 mmHg
  • Flash Point: 187.3±25.9 °C
  • Vapor Pressure: 0.0±1.9 mmHg at 25°C

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exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid Related Literature

Additional information on exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Professional Introduction to exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic Acid (CAS No. 280762-00-7)

Compound exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS No. 280762-00-7) is a highly specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate bicyclic structure and protective tert-butoxycarbonyl (Boc) group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

The bicyclic framework of exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is derived from azabicyclo[3.2.1]octane, a scaffold that is frequently employed in medicinal chemistry due to its ability to mimic natural product structures and provide a rigid core for drug-like molecules. The presence of the Boc group at the 8-position serves as an essential protecting group, shielding the reactive amine functionality while allowing for selective modifications at other positions in the molecule.

In recent years, there has been a surge in research focused on developing new methodologies for constructing complex cyclic systems, and compounds like exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid have played a pivotal role in this endeavor. The compound's unique structural features make it an attractive building block for designing molecules with potential therapeutic applications, particularly in the realm of enzyme inhibition and receptor binding.

One of the most compelling aspects of exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is its versatility in synthetic chemistry. The Boc group can be readily removed under mild acidic conditions, allowing for subsequent functionalization of the amine moiety through various coupling reactions such as amide bond formation or urea synthesis. This reactivity has been exploited in several synthetic strategies aimed at creating more complex peptidomimetics and heterocyclic derivatives.

The compound's utility extends beyond its role as a synthetic intermediate; it has also been explored as a potential pharmacophore in drug discovery programs. The rigid bicyclic core provides a stable platform for interactions with biological targets, while the Boc group can be strategically introduced or removed to modulate binding affinity and selectivity. Recent studies have demonstrated its application in designing small-molecule inhibitors targeting enzymes involved in inflammatory pathways and cancer metabolism.

The synthesis of exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include ring-closing metathesis to construct the azabicyclo[3.2.1]octane core, followed by selective protection and functionalization to introduce the Boc group at the 8-position. These synthetic routes often require careful optimization to ensure high yields and purity, underscoring the compound's complexity and the precision required in its preparation.

In conclusion, exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS No. 280762-00-7) represents a significant advancement in pharmaceutical chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its unique structural features and synthetic accessibility make it an indispensable tool for researchers striving to push the boundaries of drug discovery and molecular design.

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(CAS:280762-00-7)exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
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Quantity:500mg/1g/5g/10g/100g
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